

# Technical Guide: Spectroscopic Data of 3-Chloromethyl-2-methylbenzothiophene

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name:	3-CHLOROMETHYL-2-METHYLBENZOTHIOPHENE
CAS No.:	16957-90-7
Cat. No.:	B096461

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## Executive Summary & Compound Identity

**3-Chloromethyl-2-methylbenzothiophene** (CAS: 16957-90-7) is a halogenated heterocyclic building block. It serves as a pivotal electrophilic intermediate, primarily used to introduce the benzo[b]thienyl-ethyl moiety into pharmaceutical targets via nucleophilic displacement of the chloride.

This guide provides the authoritative spectroscopic signature (NMR, IR, MS) required to validate the identity and purity of this compound during synthetic workflows.

Property	Data
IUPAC Name	3-(Chloromethyl)-2-methylbenzo[b]thiophene
CAS Number	16957-90-7
Molecular Formula	C <sub>11</sub> H <sub>9</sub> ClS
Molecular Weight	196.69 g/mol
Physical State	Crystalline Solid
Melting Point	76 – 77 °C [1]
Solubility	Soluble in CHCl <sub>3</sub> , CH <sub>2</sub> Cl <sub>2</sub> , CCl <sub>4</sub> , THF; Insoluble in water.

## Synthesis & Sample Context

To understand the spectroscopic impurity profile, one must recognize the synthesis origin. This compound is typically generated via the Blanc chloromethylation of 2-methylbenzothiophene.

- Precursor: 2-Methylbenzothiophene.
- Reagents: Paraformaldehyde / HCl / ZnCl<sub>2</sub> or Chloromethyl methyl ether (MOMCl).
- Mechanism: Electrophilic aromatic substitution at the C3 position (the most electron-rich site on the thiophene ring).

Common Impurities:

- Unreacted Starting Material: 2-Methylbenzothiophene (distinguishable by C3-H signal in NMR).
- Bis-alkylation products: Rare due to steric hindrance but possible at C4/C7.
- Hydrolysis Product: 3-Hydroxymethyl-2-methylbenzothiophene (if exposed to moisture).

## Spectroscopic Characterization

### Nuclear Magnetic Resonance (NMR) Spectroscopy

The

<sup>1</sup>H NMR spectrum is characterized by the loss of the aromatic C3-proton found in the precursor and the appearance of a deshielded methylene singlet.

<sup>1</sup>H NMR Data (300 MHz, CDCl<sub>3</sub>)

)

Shift (, ppm)	Mult.	Integ.	Assignment	Structural Logic
7.60 – 7.80	m	2H	Ar-H (C4, C7)	Protons adjacent to the fused ring junction are typically most deshielded.
7.25 – 7.45	m	2H	Ar-H (C5, C6)	Remaining aromatic protons.
4.85	s	2H	-CH Cl	The electronegative chlorine and aromatic ring current significantly deshield these protons.
2.58	s	3H	-CH	Methyl group at C2. Slightly downfield compared to precursor (2.50 ppm) due to the orthogonal Cl-group.

“

*Critical Quality Attribute (CQA): The absence of a singlet at ~6.9 ppm confirms full conversion of the starting material (which possesses a C3-H).*

C NMR Data (75 MHz, CDCl<sub>3</sub>)

Shift (ppm)	Assignment	Notes
140.0 – 138.0	C2 (Quaternary)	Ipsso carbon bonded to Methyl.
137.0 – 135.0	C3a/C7a (Quaternary)	Bridgehead carbons.
128.0 – 121.0	Ar-C (C4, C5, C6, C7)	Aromatic methine carbons.
125.5	C3 (Quaternary)	Ipsso carbon bonded to Chloromethyl.
39.5	-CH Cl	Characteristic benzylic/allylic chloride shift.
15.2	-CH	Methyl carbon.

## Mass Spectrometry (MS)

The mass spectrum provides definitive confirmation through the chlorine isotope pattern.

- Ionization Mode: Electron Impact (EI, 70 eV)
- Molecular Ion (M)

):

196 (base) and 198.

Fragmentation Pathway:

- Molecular Ion: Distinct 3:1 ratio for 196/198, confirming the presence of one Chlorine atom.
- Tropylium-like Ion: Loss of Cl

(  
) leads to the resonant 2-methylbenzothiophenyl methyl cation (  
161).

- Ring Degradation: Subsequent loss of CH  
or ring opening.

Key MS Peaks:

- 196: [M]  
(  
Cl)
- 198: [M+2]  
(  
Cl)
- 161: [M – Cl]  
(Dominant fragment)

## Infrared Spectroscopy (FT-IR)

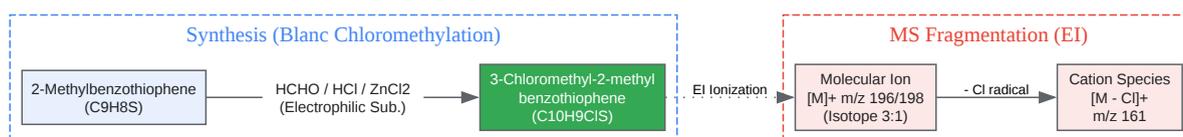
- C-H Stretch (Aromatic): 3050 – 3000 cm  
(Weak)
- C-H Stretch (Aliphatic): 2950 – 2850 cm  
(Methyl/Methylene)
- C=C Ring Stretch: 1460, 1430 cm  
(Benzothiophene skeletal vibrations)
- C-Cl Stretch: 700 – 650 cm

(Strong, characteristic alkyl chloride band)

## Visualizations

### Synthesis & Fragmentation Logic

The following diagram illustrates the synthesis from 2-methylbenzothiophene and the primary mass spectrometry fragmentation pathway used for identification.



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Figure 1: Synthesis via chloromethylation and diagnostic MS fragmentation pathway showing the loss of chlorine.

## Experimental Protocols

### Protocol A: Sample Preparation for NMR

- Solvent Selection: Use CDCl<sub>3</sub>

(Chloroform-d) containing 0.03% TMS as an internal standard. The compound is highly soluble in chloroform.

- Concentration: Dissolve 10–15 mg of the solid in 0.6 mL of solvent.
- Filtration: If the solution appears cloudy (due to ZnCl<sub>2</sub>

residues from synthesis), filter through a small plug of glass wool or a 0.45 μm PTFE syringe filter.

- Acquisition:

- H: 16 scans, 1 second relaxation delay.
- C: 512 scans minimum to resolve the quaternary carbons.

## Protocol B: Handling & Stability

- Lachrymator Warning: Like many benzyl chlorides, this compound is a potent lachrymator (tear gas agent). Handle only in a functioning fume hood.
- Moisture Sensitivity: The C-Cl bond is reactive. Store under inert gas (Argon/Nitrogen) at 2–8 °C. Exposure to moist air will hydrolyze the compound to the alcohol (3-hydroxymethyl derivative), appearing as a broad singlet at ~4.7 ppm (CH-OH) in the NMR.

## References

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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)